Home > Products > Screening Compounds P34023 > l-Buthionine sulfoximine
l-Buthionine sulfoximine - 97590-40-4

l-Buthionine sulfoximine

Catalog Number: EVT-10886701
CAS Number: 97590-40-4
Molecular Formula: C8H18N2O3S
Molecular Weight: 222.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-buthionine-(S,R)-sulfoximine is a 2-amino-4-(S-butylsulfonimidoyl)butanoic acid which has S-configuration. It is a inhibitor of gamma-glutamylcysteine synthetase and glutathione (GSH) biosynthesis and is capable of enhancing the apoptotic effects of several chemotherapeutic agents. It has a role as a ferroptosis inducer and an EC 6.3.2.2 (glutamate--cysteine ligase) inhibitor.
Buthionine Sulfoximine is a synthetic amino acid. Buthionine sulfoximine irreversibly inhibits gamma-glutamylcysteine synthase, thereby depleting cells of glutathione, a metabolite that plays a critical role in protecting cells against oxidative stress, and resulting in free radical-induced apoptosis. Elevated glutathione levels are associated with tumor cell resistance to alkylating agents and platinum compounds. By depleting cells of glutathione, this agent may enhance the in vitro and in vivo cytotoxicities of various chemotherapeutic agents in drug-resistant tumors. Buthionine sulfoximine may also exhibit antiangiogenesis activity. (NCI04)
Overview

L-Buthionine sulfoximine is a synthetic compound known for its role as a potent inhibitor of gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in the biosynthesis of glutathione, a critical antioxidant in cellular defense mechanisms. This compound has garnered attention in various scientific fields due to its ability to deplete glutathione levels, thereby influencing cellular processes and responses to oxidative stress.

Source

L-Buthionine sulfoximine is derived from buthionine, which is a homocysteine derivative. The sulfoximine group in this compound is responsible for its inhibitory action on gamma-glutamylcysteine synthetase. It can be synthesized through various chemical methods that involve the modification of precursor molecules, primarily focusing on achieving high purity and specific isomeric forms.

Classification

L-Buthionine sulfoximine falls under the category of sulfoximines and is classified as a biochemical inhibitor. It is particularly noted for its specificity towards glutathione synthesis pathways, making it a valuable tool in biochemical research and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of L-buthionine sulfoximine typically involves several key steps:

  1. Starting Materials: The synthesis begins with L-cysteine or its derivatives.
  2. Reactions: The process includes the formation of sulfoximine through the reaction of cysteine derivatives with sulfur dioxide and an oxidizing agent.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired L-isomer from other diastereomers.

Technical Details

A notable method for synthesizing L-buthionine sulfoximine involves treating L-buthionine-SR-sulfoximine with an acid-alcohol mixture followed by recrystallization to yield pure L-buthionine sulfoximine. This method emphasizes controlling reaction conditions to favor the formation of the desired isomeric form while minimizing byproducts .

Molecular Structure Analysis

Structure

The molecular formula of L-buthionine sulfoximine is C8H18N2O3SC_8H_{18}N_2O_3S, with a molecular weight of approximately 222.3 g/mol. Its structure features a sulfoximine functional group, which consists of a sulfur atom bonded to both an oxygen atom and a nitrogen atom.

Data

  • CAS Number: 83730-53-4
  • PubChem ID: 119565
  • InChI Key: KJQFBVYMGADDTQ-CVSPRKDYSA-N
  • SMILES Notation: CCCCS(=O)CCC@HC(O)=O

The stereochemistry of L-buthionine sulfoximine has been confirmed through X-ray diffraction studies, which provide insights into bond angles and lengths critical for understanding its reactivity and interactions .

Chemical Reactions Analysis

Reactions

L-Buthionine sulfoximine primarily acts as an irreversible inhibitor of gamma-glutamylcysteine synthetase. When introduced into biological systems, it competes with substrates like glutamate and cysteine, leading to significant reductions in intracellular glutathione levels.

Technical Details

In vitro studies have demonstrated that concentrations ranging from 1 mM to 10 mM are effective in inhibiting enzyme activity, with varying effects observed across different cell types. The compound's mechanism involves binding to the active site of gamma-glutamylcysteine synthetase, thus blocking substrate access and preventing glutathione synthesis .

Mechanism of Action

L-Buthionine sulfoximine exerts its effects by mimicking the substrate for gamma-glutamylcysteine synthetase, leading to competitive inhibition. This inhibition results in decreased production of glutathione, which plays a crucial role in cellular antioxidant defense mechanisms.

Process and Data

Upon administration, L-buthionine sulfoximine is taken up by cells where it binds to the enzyme, forming a stable complex that prevents further enzymatic activity. Studies indicate that this binding is characterized by high affinity and specificity towards the enzyme, making it an effective tool for studying glutathione metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water (up to 22.23 mg/mL) and dimethyl sulfoxide (up to 22.23 mg/mL).

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be stored at -20°C for long-term stability.
  • Purity: Commercial preparations typically exceed 98% purity as determined by high-performance liquid chromatography.

The compound's stability and solubility characteristics make it suitable for various experimental applications in biochemical research .

Applications

L-Buthionine sulfoximine has several significant applications in scientific research:

  1. Biochemical Research: Used extensively as a tool to study glutathione metabolism and oxidative stress responses in cells.
  2. Cancer Research: Investigated for its potential to enhance the efficacy of chemotherapeutic agents by depleting protective antioxidant reserves in tumor cells.
  3. Neurobiology: Explored for its effects on neuronal cell survival under oxidative stress conditions.
Molecular Mechanisms of Action

Inhibition of γ-Glutamylcysteine Synthetase (γ-Glutamylcysteine Synthetase) and Glutathione Biosynthesis

L-Buthionine sulfoximine functions as a highly specific, mechanism-based inhibitor of γ-glutamylcysteine synthetase (γ-glutamylcysteine synthetase), the rate-limiting enzyme in glutathione biosynthesis. This enzyme catalyzes the first committed step in glutathione synthesis: the ATP-dependent ligation of L-glutamate and L-cysteine to form γ-glutamylcysteine. Structurally, L-Buthionine sulfoximine mimics the tetrahedral transition state intermediate formed during γ-glutamylcysteine synthetase's catalytic cycle. Upon entering the enzyme's active site, L-Buthionine sulfoximine undergoes phosphorylation by ATP, forming a stable but non-productive enzyme-inhibitor complex that effectively blocks substrate binding and catalytic activity. This inhibition is irreversible under physiological conditions, necessitating de novo enzyme synthesis for recovery of γ-glutamylcysteine synthetase activity [1] [3].

The stereospecificity of L-Buthionine sulfoximine's inhibitory activity is noteworthy. Research demonstrates that the L-buthionine-(S,R)-sulfoximine isomer exhibits substantially greater inhibitory efficacy against γ-glutamylcysteine synthetase compared to the D-isomer or the racemic mixture. This stereochemical preference arises from the precise molecular recognition requirements within the enzyme's active site, which preferentially accommodates the L-configuration at the amino acid moiety and specific stereochemistry at the sulfoximine center [5]. The irreversible inhibition of γ-glutamylcysteine synthetase profoundly disrupts cellular glutathione synthesis capacity. Glutathione, a tripeptide thiol antioxidant (γ-glutamyl-cysteinyl-glycine), serves as the predominant intracellular redox buffer and detoxification agent. Consequently, L-Buthionine sulfoximine treatment triggers a progressive decline in intracellular glutathione pools, with depletion kinetics dependent upon initial glutathione concentration, cellular proliferation rate, and pre-existing compensatory mechanisms [1] [6].

Table 1: Impact of L-Buthionine Sulfoximine on Cellular Glutathione Levels in Various Cancer Models

Cell TypeGlutathione Concentration (Control)Glutathione Concentration (Post-L-Buthionine Sulfoximine)Depletion PercentageReference
MYCN-Amplified Neuroblastoma35.2 nmol/mg protein4.7 nmol/mg protein86.6% [1]
Multiple Myeloma (RPMI-8226)28.7 nmol/mg protein5.1 nmol/mg protein82.2% [6]
Chronic Myeloid Leukemia (K562)42.3 nmol/mg protein8.6 nmol/mg protein79.7% [7]
Ovarian Carcinoma31.8 nmol/mg protein6.4 nmol/mg protein79.9% [2]

Role in Glutathione Depletion and Redox Homeostasis Disruption

The primary biochemical consequence of γ-glutamylcysteine synthetase inhibition is the progressive and profound depletion of cellular glutathione. Glutathione exists in reduced (GSH) and oxidized (GSSG) states, with the GSH:GSSG ratio serving as a critical indicator of cellular redox status. L-Buthionine sulfoximine specifically depletes the reduced glutathione (GSH) pool, compromising the cell's capacity to maintain redox homeostasis. This depletion occurs through two primary mechanisms: the cessation of de novo glutathione synthesis and the continued consumption of existing glutathione pools by metabolic processes, including glutathione peroxidase-mediated detoxification of peroxides and electrophiles, glutathione S-transferase catalyzed conjugation reactions, and thiol-disulfide exchange reactions [1] [2].

The kinetics of glutathione depletion following L-Buthionine sulfoximine exposure exhibit a characteristic time- and concentration-dependent profile. Typically, significant depletion (70-80%) occurs within 18-24 hours of continuous exposure to pharmacologically relevant concentrations (100-500 micromolar). Complete depletion (>95%) often requires prolonged exposure (48-72 hours). The depletion rate varies across cell types, influenced by factors such as basal glutathione turnover, γ-glutamylcysteine synthetase expression levels, and compensatory induction of antioxidant response elements [1] [6].

Glutathione depletion fundamentally disrupts redox homeostasis by diminishing the cell's reducing capacity. This disruption manifests as an altered redox potential (Eh), typically shifting from a highly reduced state (approximately -240 mV in cytosol) towards a more oxidized state. The oxidized intracellular environment facilitates the accumulation of reactive oxygen species generated during normal metabolic processes, particularly within mitochondria. Consequently, L-Buthionine sulfoximine-treated cells exhibit elevated steady-state levels of superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and associated reactive oxygen species-induced macromolecular damage [1] [7].

The redox imbalance extends beyond reactive oxygen species accumulation. Depleted glutathione impairs the function of numerous redox-sensitive enzymes and transcription factors. For instance, glutathione serves as a cofactor for glutathione peroxidases (GPx), enzymes critical for reducing lipid hydroperoxides and hydrogen peroxide. L-Buthionine sulfoximine-induced glutathione deficiency therefore compromises the glutathione peroxidase antioxidant system, exacerbating oxidative stress. Furthermore, glutathione participates in the regeneration of other antioxidants, notably reduced ascorbate (vitamin C) and α-tocopherol (vitamin E). Thus, glutathione depletion indirectly diminishes the cellular reserves of these essential antioxidants, creating a state of global antioxidant deficiency [1] [6].

Figure 1: Time-Dependent Glutathione Depletion and Reactive Oxygen Species Accumulation Following L-Buthionine Sulfoximine Treatment

Glutathione Concentration (nmol/mg protein)   Reactive Oxygen Species (Fluorescence Units)|                                          |40  |..... Control                         1200|...... L-Buthionine sulfoximine|                                          |30  |...... L-Buthionine sulfoximine       1000|_|                                          |  \20  |_                                         |   \|  \                                       |    \10  |   \___________                         600|     \_______________|               \                          |                      \0  |________________\_______________________200|______________________\______0    6    12   18   24   30   36   48 (h)   0    6    12   18   24   30 (h)

Modulation of Cellular Apoptotic Pathways via Reactive Oxygen Species Accumulation

The reactive oxygen species accumulation resulting from L-Buthionine sulfoximine-induced glutathione depletion serves as a potent activator of programmed cell death, particularly apoptosis. In MYCN-amplified neuroblastoma cells, L-Buthionine sulfoximine treatment triggers a well-defined apoptotic cascade characterized by mitochondrial depolarization, cytochrome c release, caspase activation, and DNA fragmentation. This pathway exhibits distinct dependencies: it occurs independently of p53 status and without alterations in B-cell lymphoma 2 (Bcl-2) or Bcl-2-associated X protein (Bax) protein levels, suggesting the involvement of alternative regulatory mechanisms [1].

Reactive oxygen species function as critical signaling molecules in L-Buthionine sulfoximine-induced apoptosis. Elevated reactive oxygen species levels directly oxidize and activate pro-apoptotic factors while inactivating anti-apoptotic proteins. A key redox-sensitive mediator is protein kinase C delta (PKCδ). Research demonstrates that L-Buthionine sulfoximine treatment selectively activates PKCδ through redox modifications, including possible phosphorylation or cysteine oxidation. Inhibition of PKCδ using rottlerin significantly attenuates L-Buthionine sulfoximine-induced apoptosis in neuroblastoma cells, confirming its essential role in this pathway. Activated PKCδ translocates to mitochondria and other organelles, where it phosphorylates substrates that promote mitochondrial outer membrane permeabilization and cytochrome c release [1] [6].

Mitochondria constitute a primary target of L-Buthionine sulfoximine-induced reactive oxygen species accumulation. Reactive oxygen species directly damage mitochondrial components, including cardiolipin in the inner membrane, and induce mitochondrial permeability transition pore opening. This leads to the collapse of the mitochondrial transmembrane potential (ΔΨm), a hallmark event observed in multiple cell types treated with L-Buthionine sulfoximine, including multiple myeloma and chronic myeloid leukemia cells. Mitochondrial depolarization facilitates the release of apoptogenic factors such as cytochrome c, second mitochondria-derived activator of caspases (SMAC), and apoptosis-inducing factor (AIF) into the cytosol. Cytochrome c, in concert with apoptotic protease activating factor 1 (APAF-1), forms the apoptosome complex, activating caspase 9. This initiator caspase then proteolytically activates executioner caspases, primarily caspase 3 and caspase 7, culminating in the cleavage of cellular substrates like poly(ADP-ribose) polymerase and nuclear lamins, which execute the apoptotic program [6] [7].

The intrinsic apoptotic pathway is further amplified through reactive oxygen species-mediated activation of stress-activated protein kinases. In chronic myeloid leukemia cells, L-Buthionine sulfoximine co-treatment enhances hydroxychavicol-induced c-Jun N-terminal kinase (JNK) activation. Phosphorylated/activated JNK translocates to the nucleus, where it phosphorylates transcription factors like c-Jun, promoting the expression of pro-apoptotic genes. Furthermore, JNK phosphorylates Bcl-2 family members, including Bim and Bcl-2-associated death promoter (BAD), enhancing their pro-apoptotic activities. Interestingly, in this cellular context, extracellular signal-regulated kinase 1/2 (ERK1/2) activation, typically associated with survival signaling, paradoxically contributes to apoptosis when coupled with severe glutathione depletion and reactive oxygen species stress, potentially through induction of inducible nitric oxide synthase and nitric oxide-mediated cytotoxicity [7].

Table 2: Molecular Markers of Apoptosis Induced by L-Buthionine Sulfoximine in Combination Therapies

Molecular MarkerChange ObservedFunctional ConsequenceCell Model
Mitochondrial Membrane PotentialDecreased (JC-1 aggregation shift)Cytochrome c release; Apoptosome activationMultiple Myeloma [6]
Cleaved Caspase 3Increased proteolytic processingExecution phase apoptosis; Substrate cleavage (e.g., PARP)Neuroblastoma [1], CML [7]
Cleaved PARPIncreased 89 kDa fragmentDNA repair failure; Nuclear disintegrationMultiple Myeloma [6]
Phospho-PKCδ (Tyr311)Increased phosphorylationPro-apoptotic kinase activation; Mitochondrial targetingNeuroblastoma [1]
Phospho-JNK (Thr183/Tyr185)Increased phosphorylationTranscription factor activation (c-Jun); Bcl-2 phosphorylationCML [7]
Bax/Bcl-2 RatioUnchanged in neuroblastoma; Increased in some modelsFavors mitochondrial permeabilization (context-dependent)Neuroblastoma [1]
Annexin V BindingIncreased phosphatidylserine externalizationEarly apoptotic markerMultiple models [6] [7]

Interaction with Ferroptosis Induction Mechanisms

Beyond apoptosis, L-Buthionine sulfoximine plays a significant role in sensitizing cells to ferroptosis, an iron-dependent form of regulated cell death characterized by uncontrolled lipid peroxidation. Ferroptosis execution fundamentally requires the depletion of glutathione and the consequent inactivation of glutathione-dependent antioxidant enzymes, particularly glutathione peroxidase 4. Glutathione peroxidase 4 utilizes glutathione as a reducing cofactor to detoxify phospholipid hydroperoxides within cellular membranes. L-Buthionine sulfoximine, by depleting glutathione, directly compromises glutathione peroxidase 4 activity, rendering cells exquisitely vulnerable to ferroptotic cell death triggered by endogenous or exogenous factors [2] [7].

The link between L-Buthionine sulfoximine and ferroptosis centers on the disruption of the glutathione-glutathione peroxidase 4 axis. Glutathione peroxidase 4 requires glutathione to reduce phospholipid hydroperoxides to their corresponding alcohols, thereby preventing the iron-catalyzed propagation of lipid peroxidation. When glutathione is depleted by L-Buthionine sulfoximine, glutathione peroxidase 4 becomes enzymatically inert. This inactivation allows for the accumulation of lipid hydroperoxides, particularly those derived from polyunsaturated fatty acids within membrane phospholipids. In the presence of redox-active iron (Fe²⁺), these lipid hydroperoxides undergo Fenton chemistry, generating reactive lipid alkoxyl radicals (LO•) that abstract hydrogen atoms from adjacent fatty acid chains. This propagates a chain reaction of lipid peroxidation, leading to catastrophic membrane damage, organelle dysfunction (particularly mitochondrial), and eventual cell death [2] [7].

Research indicates that L-Buthionine sulfoximine significantly enhances the ferroptosis-inducing potential of various compounds and conditions. For instance, in chronic myeloid leukemia cells, co-treatment with L-Buthionine sulfoximine and hydroxychavicol, a phenolic compound capable of generating reactive oxygen species, synergistically induces ferroptosis markers. These include elevated malondialdehyde and 4-hydroxynonenal levels (end products of lipid peroxidation), depletion of the lipid antioxidant coenzyme Q10, and morphological changes characteristic of ferroptosis (mitochondrial shrinkage, increased membrane density). Critically, this synergistic cell death is rescued by ferroptosis inhibitors (e.g., ferrostatin-1, liproxstatin-1) or iron chelation (e.g., deferoxamine), but not by inhibitors of apoptosis (Z-VAD-FMK) or necroptosis (necrostatin-1) [7].

L-Buthionine sulfoximine also influences other pathways intersecting with ferroptosis sensitivity. Glutathione depletion indirectly affects cellular iron metabolism. Glutathione facilitates the stability and function of iron-sulfur cluster proteins and influences the activity of iron regulatory proteins. Depletion may therefore increase the labile iron pool, further fueling Fenton reactions and lipid peroxidation. Furthermore, the severe reactive oxygen species stress induced by glutathione depletion can activate pathways that either promote or suppress ferroptosis. For example, reactive oxygen species activate the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. While Nrf2 activation induces genes that synthesize glutathione (γ-glutamylcysteine synthetase, glutathione synthetase) and transport cysteine (xCT subunit of system Xc⁻), L-Buthionine sulfoximine directly blocks the γ-glutamylcysteine synthetase-dependent component of this adaptive response. This creates a scenario where the cell cannot adequately compensate for glutathione loss, locking it into a ferroptosis-susceptible state. The inactivation of system Xc⁻ (a cystine/glutamate antiporter) by specific inhibitors (e.g., erastin, sulfasalazine) acts synergistically with L-Buthionine sulfoximine to deplete glutathione and induce ferroptosis, highlighting glutathione synthesis and cysteine import as complementary vulnerabilities [2] [7].

The JNK signaling pathway, activated under conditions of severe glutathione depletion and reactive oxygen species stress, also contributes to ferroptosis induction. Activated JNK can promote the expression of pro-ferroptotic genes and potentially modulate the activity of proteins involved in iron metabolism or lipid peroxidation. The interplay between reactive oxygen species-JNK signaling and glutathione depletion creates a feed-forward loop that potentiates ferroptotic death in cells treated with L-Buthionine sulfoximine and other ferroptosis inducers [7].

Properties

CAS Number

97590-40-4

Product Name

l-Buthionine sulfoximine

IUPAC Name

(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid

Molecular Formula

C8H18N2O3S

Molecular Weight

222.31 g/mol

InChI

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m0/s1

InChI Key

KJQFBVYMGADDTQ-CVSPRKDYSA-N

Solubility

H2O > 100 (mg/mL)
Acetate buffer, pH4 > 100 (mg/mL)
Carbonate buffer, pH9 > 100 (mg/mL)
0.1 N HCl > 100 (mg/mL)
0.1 N NaOH > 100 (mg/mL)
MeOH < 1 (mg/mL)
EtOH (95 %) < 1 (mg/mL)
CH3CN < 1 (mg/mL)
EtOAC < 1 (mg/mL)
CHC13 < 1 (mg/mL)
Dimethylacetamide < 1 (mg/mL)
DMSO < 1 (mg/mL)

Canonical SMILES

CCCCS(=N)(=O)CCC(C(=O)O)N

Isomeric SMILES

CCCCS(=N)(=O)CC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.